2-(2-oxo-3-phenylimidazolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide

Medicinal chemistry Scaffold design Pharmacophore presentation

2‑(2‑Oxo‑3‑phenylimidazolidin‑1‑yl)‑N‑[(4‑sulfamoylphenyl)methyl]acetamide (CAS 1251577‑11‑3) is a synthetic phenylimidazolidin‑2‑one derivative that couples a 3‑phenylimidazolidin‑2‑one core to a 4‑sulfamoylbenzyl group through an acetamide linker. The compound belongs to the broader phenylimidazolidine class, which has been patented for anti‑androgenic activity.

Molecular Formula C18H20N4O4S
Molecular Weight 388.44
CAS No. 1251577-11-3
Cat. No. B2856803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-oxo-3-phenylimidazolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide
CAS1251577-11-3
Molecular FormulaC18H20N4O4S
Molecular Weight388.44
Structural Identifiers
SMILESC1CN(C(=O)N1CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3
InChIInChI=1S/C18H20N4O4S/c19-27(25,26)16-8-6-14(7-9-16)12-20-17(23)13-21-10-11-22(18(21)24)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,20,23)(H2,19,25,26)
InChIKeyJNTXNRDNAJDVGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Profile of 2‑(2‑oxo‑3‑phenylimidazolidin‑1‑yl)‑N‑[(4‑sulfamoylphenyl)methyl]acetamide (CAS 1251577‑11‑3): Core Scaffold, Physicochemical Identity, and Comparator Landscape


2‑(2‑Oxo‑3‑phenylimidazolidin‑1‑yl)‑N‑[(4‑sulfamoylphenyl)methyl]acetamide (CAS 1251577‑11‑3) is a synthetic phenylimidazolidin‑2‑one derivative that couples a 3‑phenylimidazolidin‑2‑one core to a 4‑sulfamoylbenzyl group through an acetamide linker. The compound belongs to the broader phenylimidazolidine class, which has been patented for anti‑androgenic activity [1]. The benzenesulfonamide moiety is a recognized zinc‑binding pharmacophore present in carbonic anhydrase (CA) inhibitors such as acetazolamide [2], while the imidazolidin‑2‑one scaffold appears in aryl sulfonamide androgen receptor (AR) modulators [3]. Despite this dual‑pharmacophore architecture, no primary research papers or authoritative database entries reporting quantitative bioactivity data for this specific compound were identified in the permitted source set. The closest structurally characterized analogs are 1‑(4‑sulfamoylphenyl)‑3‑phenylimidazolidin‑2‑one derivatives (direct N‑aryl linkage) and N‑(4‑sulfamoylphenyl)alkyl‑substituted phenylimidazolidin‑2‑ones (variable linker length), which show differentiated activity profiles depending on the spacer between the imidazolidinone and the sulfamoylphenyl ring [4].

Why Generic Substitution Fails for 2‑(2‑oxo‑3‑phenylimidazolidin‑1‑yl)‑N‑[(4‑sulfamoylphenyl)methyl]acetamide: Linker‑Dependent Pharmacophore Presentation Precludes In‑Class Interchangeability


The compound's unique N‑benzyl acetamide linker creates a specific spatial separation between the imidazolidin‑2‑one core and the terminal benzenesulfonamide that is absent in all commercially available in‑class analogs. In phenyl 4‑(2‑oxo‑3‑alkylimidazolidin‑1‑yl)benzenesulfonates (PAIB‑SOs), the sulfamoylphenyl group is attached directly to the imidazolidinone nitrogen without a linker, producing antimitotic prodrugs bioactivated by CYP1A1 [1]. By contrast, this compound separates the pharmacophores by a –CH₂–CO–NH–CH₂– bridge, which alters the conformational freedom and hydrogen‑bonding capacity of the sulfamoyl group relative to the heterocyclic core. Furthermore, the 3‑phenyl substituent on the imidazolidin‑2‑one ring distinguishes it from N‑alkyl‑substituted analogs described in anti‑androgen patents [2]. These structural differences mean that swapping this compound for a linker‑deficient analog (direct N‑aryl) or a phenyl‑lacking analog (N‑alkyl only) would change the three‑dimensional presentation of both pharmacophores, potentially altering target engagement at androgen receptor or carbonic anhydrase isoforms in ways that cannot be predicted without compound‑specific assay data [3].

Product‑Specific Quantitative Evidence Guide for 2‑(2‑oxo‑3‑phenylimidazolidin‑1‑yl)‑N‑[(4‑sulfamoylphenyl)methyl]acetamide: Comparative Scaffold and Pharmacophore Analysis


Linker Architecture Differentiation from Direct N‑Aryl Sulfamoylphenyl‑Imidazolidinones

The compound incorporates an –CH₂–CO–NH–CH₂– linker between the imidazolidin‑2‑one nitrogen and the 4‑sulfamoylphenyl ring, whereas comparator 1‑(4‑sulfamoylphenyl)‑3‑phenylimidazolidin‑2‑one (CAS 53298‑16‑1) and its derivatives possess a direct N‑aryl bond [1]. This structural difference increases the heavy atom count by 4 atoms (C, N, O, C) and introduces an additional hydrogen‑bond donor (amide NH) and acceptor (amide C=O) that are absent in the direct‑linked comparator class. In PAIB‑SO antimitotic prodrugs, the absence of this linker necessitates CYP1A1‑mediated bioactivation for activity, indicating that linker architecture governs both pharmacokinetic handling and target engagement [2]. No quantitative head‑to‑head data comparing linker‑containing vs. linker‑deficient analogs in the same assay were identified in the permitted literature.

Medicinal chemistry Scaffold design Pharmacophore presentation

3‑Phenyl Substitution on Imidazolidin‑2‑one vs. N‑Alkyl Anti‑Androgen Scaffolds

The compound bears a 3‑phenyl substituent on the imidazolidin‑2‑one ring, a feature specifically claimed in phenylimidazolidine patents for anti‑androgenic activity [1]. The patent class defines structure‑activity relationships wherein the 3‑phenyl group, optionally substituted with electron‑withdrawing groups (CN, NO₂, CF₃), modulates androgen receptor (AR) antagonist potency [2]. In contrast, N‑alkyl‑substituted imidazolidin‑2‑one derivatives (e.g., 1‑butyl‑3‑phenylimidazolidin‑2‑one) are converted to sulfonyl chloride intermediates for antimitotic prodrug development, not AR antagonism [3]. The unsubstituted 3‑phenyl ring in this compound distinguishes it from the 3‑(4‑cyano‑3‑trifluoromethylphenyl) substitution pattern seen in clinical‑stage non‑steroidal anti‑androgens, suggesting a distinct AR binding mode. No quantitative AR IC₅₀ or Kᵢ data for this compound exist in the permitted literature.

Androgen receptor Anti-androgen Phenylimidazolidine

Sulfamoylbenzyl Pharmacophore for Carbonic Anhydrase Isoform Targeting: Class‑Wide Evidence

The terminal 4‑sulfamoylphenyl group is a classical zinc‑binding pharmacophore for carbonic anhydrase (CA) inhibition, a mechanism shared with the clinically used CA inhibitor acetazolamide (Ki ~ 25 nM against hCA II) [1]. Benzenesulfonamide‑bearing compounds inhibit CA isoforms by coordinating the catalytic Zn²⁺ ion through the deprotonated sulfamoyl nitrogen [2]. In the broader phenylimidazolidin‑2‑one series, compounds with a benzenesulfonamide tail have been described as CA inhibitor candidates [3]. However, for this specific compound, no CA isoform inhibition data (IC₅₀, Ki, or selectivity profile) are publicly available. The presence of the flexible acetamide linker may affect isoform selectivity compared to rigid benzenesulfonamide CA inhibitors, but this remains a class‑level inference pending experimental validation.

Carbonic anhydrase Benzenesulfonamide Metalloenzyme inhibition

Absence of CYP1A1‑Dependent Bioactivation Requirement: Structural Differentiation from PAIB‑SO Antimitotic Prodrugs

Phenyl 4‑(2‑oxo‑3‑alkylimidazolidin‑1‑yl)benzenesulfonates (PAIB‑SOs) are designed as CYP1A1‑bioactivated antimitotic prodrugs wherein the sulfonate ester (–SO₂–O–) linkage is essential for enzymatic cleavage [1]. Compound 1251577‑11‑3 instead contains a sulfamoyl (–SO₂–NH₂) group and an amide linkage, making it structurally incapable of CYP1A1‑mediated bioactivation by the PAIB‑SO mechanism. In PAIB‑SO studies, the most potent analog (PAIB‑SO 22) exhibited antiproliferative IC₅₀ values of 0.11–0.37 µM in CYP1A1‑expressing MCF‑7 breast cancer cells but was inactive (>100 µM) in CYP1A1‑negative MDA‑MB‑231 cells, demonstrating that the sulfonate leaving group is essential for selective cytotoxicity [2]. The replacement of the sulfonate ester with a sulfamoyl group in 1251577‑11‑3 eliminates this prodrug activation pathway, making it mechanistically distinct from PAIB‑SOs for antiproliferative applications.

Prodrug CYP1A1 Antimitotic Breast cancer

Dual‑Pharmacophore Architecture vs. Single‑Pharmacophore Benchmarks: Unique Potential for Polypharmacology Profiling

The compound incorporates both a phenylimidazolidin‑2‑one core (associated with AR antagonism in patent disclosures [1]) and a benzenesulfonamide group (associated with CA inhibition [2]) within a single molecule. Neither pharmacophore alone is sufficient to confer the combined target engagement potential. Established AR antagonists such as enzalutamide (MDV3100; AR IC₅₀ = 36 nM in LNCaP cells [3]) lack a sulfamoylbenzyl group and have no reported CA inhibitory activity. Conversely, acetazolamide and related CA inhibitors lack the phenylimidazolidin‑2‑one scaffold required for AR engagement. This dual‑pharmacophore architecture is not present in any FDA‑approved drug or well‑characterized clinical candidate, making the compound structurally unique among accessible screening compounds. No quantitative dual‑target profiling data (AR + CA) exist for this compound.

Polypharmacology Dual-target Chemical probe Androgen receptor Carbonic anhydrase

Best Research and Industrial Application Scenarios for 2‑(2‑oxo‑3‑phenylimidazolidin‑1‑yl)‑N‑[(4‑sulfamoylphenyl)methyl]acetamide Based on Structural Differentiation Evidence


Prostate Cancer Polypharmacology: Dual AR/CA Pathway Probe Development

The compound's dual‑pharmacophore architecture—combining a phenylimidazolidin‑2‑one core (associated with AR antagonism [1]) and a benzenesulfonamide group (associated with CA inhibition [2])—makes it a structurally unique candidate for investigating the interplay between androgen signaling and pH regulation in prostate cancer microenvironments. Both the androgen receptor and carbonic anhydrase isoforms (particularly CA IX and CA XII) are validated targets in castration‑resistant prostate cancer [3]. This compound can serve as a starting scaffold for developing dual‑activity chemical probes to assess whether simultaneous AR/CA modulation produces synergistic antiproliferative effects in androgen‑sensitive (LNCaP) and androgen‑insensitive (PC‑3) prostate cancer models. Researchers should plan to generate primary AR transactivation and CA inhibition data before initiating cell‑based synergy studies.

Structure‑Activity Relationship (SAR) Exploration of Linker Length and Flexibility in Sulfamoylphenyl‑Imidazolidinones

The compound's unique –CH₂–CO–NH–CH₂– linker separates the imidazolidin‑2‑one core from the sulfamoylphenyl ring by four heavy atoms, in contrast to the zero‑atom (direct N‑aryl) linkage in comparator compounds such as 1‑(4‑sulfamoylphenyl)‑3‑phenylimidazolidin‑2‑one [1]. This makes it an essential reference compound for systematic SAR studies examining how linker length, flexibility, and hydrogen‑bonding capacity modulate target engagement at either CA isoforms or AR. By comparing this compound against linker‑deficient analogs and linker‑extended variants in parallel biochemical assays, medicinal chemistry teams can establish quantitative linker‑activity relationships that guide the design of optimized dual‑target ligands. The amide NH and carbonyl in the linker also provide additional vector points for further derivatization.

Negative Control for CYP1A1‑Dependent Antimitotic Prodrug Selectivity Studies

Unlike PAIB‑SO antimitotic prodrugs, which require CYP1A1‑mediated cleavage of a sulfonate ester leaving group for antiproliferative activity (PAIB‑SO 22 IC₅₀ = 0.11–0.37 µM in CYP1A1+ MCF‑7 vs. >100 µM in CYP1A1− MDA‑MB‑231 [1]), this compound contains a non‑cleavable sulfamoyl group that cannot undergo analogous bioactivation. It therefore serves as a valuable negative control in experiments designed to confirm CYP1A1‑dependent prodrug activation mechanisms. Including this compound alongside active PAIB‑SO analogs in cytotoxicity screening panels can distinguish true CYP1A1‑dependent activity from off‑target effects mediated by the imidazolidin‑2‑one scaffold itself. Procurement for this application requires confirming the compound's inactivity in both CYP1A1+ and CYP1A1− cell lines prior to use as a validated negative control.

Chemical Biology Tool for Characterizing Unsubstituted 3‑Phenyl SAR in AR Antagonist Series

The compound's unsubstituted 3‑phenyl ring on the imidazolidin‑2‑one core contrasts with the electron‑deficient 3‑aryl substituents (e.g., 4‑cyano‑3‑trifluoromethylphenyl) that dominate anti‑androgen patent SAR [1]. This structural feature allows researchers to deconvolve the contribution of aryl ring electronics to AR binding affinity, selectivity, and functional antagonism. By profiling this compound alongside substituted phenyl analogs (synthesized or procured from patent‑exemplified compounds) in competitive radioligand binding assays against AR and related nuclear receptors (PR, GR, MR), teams can quantify the impact of phenyl ring electronics on receptor selectivity. Absence of electron‑withdrawing groups may reduce AR affinity but could improve selectivity over anti‑targets, making this compound a baseline for selectivity optimization campaigns.

Quote Request

Request a Quote for 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.